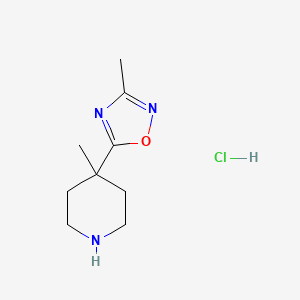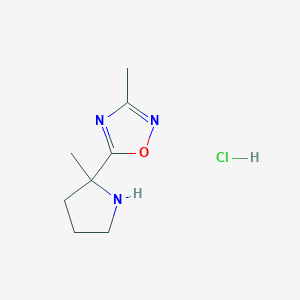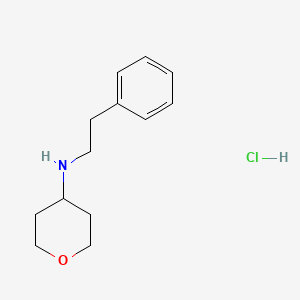
N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Descripción general
Descripción
“N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO . It contains a total of 35 bonds, including 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of “N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride” includes a six-membered ring structure, an aromatic phenyl group, and an aliphatic secondary amine .Aplicaciones Científicas De Investigación
Antimicrobial and Anticoccidial Activity
- Antimicrobial and Anticoccidial Synthesis : A study by Georgiadis (1976) explored the synthesis of certain derivatives, including 6-methoxy-2-methyl-2-(4'-biphenylyl)tetrahydro-2H-pyran-3-ol, which showed significant antimicrobial and anticoccidial activities. The synthesized compounds demonstrated considerable effectiveness as coccidiostats, providing total protection against Eimeria tenella in chickens when administered orally (Georgiadis, 1976).
Synthesis Methodologies
- Ultrasound-mediated Synthesis : Wang, Zou, Zhao, and Shi (2011) developed an ultrasound-mediated synthesis method for 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, offering a more efficient and environmentally friendly approach compared to traditional methods (Wang, Zou, Zhao, & Shi, 2011).
- Spiro[isoquinoline-4,4′-pyran]-3-imines Synthesis : Kisel’, Platonov, Kostyrko, and Kovtunenko (2000) developed a method for synthesizing 4-[2-(bromomethyl)phenyl] tetrahydro-2H-4-pyrancarbonitrile and its reactions with primary amines, leading to either 4-[2-(R-aminomethyl)phenyl]tetrahydro-2H-4-pyrancarbonitriles or hydrobromides of 2-R-aryl-2,3,2′,3′,5′,6′-hexahydrospiro[isoquinoline-4(1H),4′-pyran]-3-imines (Kisel’, Platonov, Kostyrko, & Kovtunenko, 2000).
Miscellaneous Applications
- Structural Diversity and Biological Activity : A broad biological activity screening identified some compounds synthesized using variants of N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride as CGRP receptor antagonists, highlighting their potential in pharmacological applications (Lim, Dolzhenko, & Dolzhenko, 2014).
- Radiation-induced Polymer Modification : Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation with various amines, including N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride derivatives. These modifications increased the thermal stability and exhibited promising antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Propiedades
IUPAC Name |
N-(2-phenylethyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-4-12(5-3-1)6-9-14-13-7-10-15-11-8-13;/h1-5,13-14H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEYXWMENRGBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






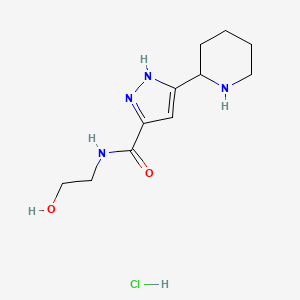
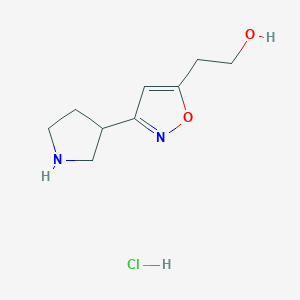

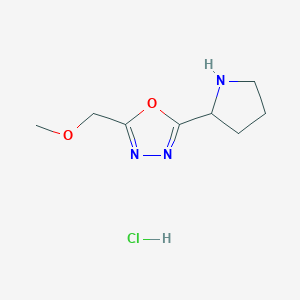

![[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride](/img/structure/B1402616.png)
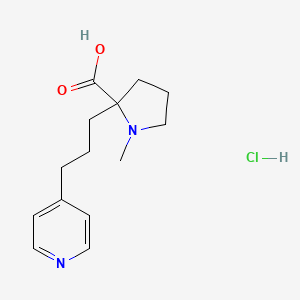

![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)
